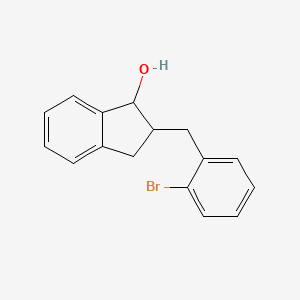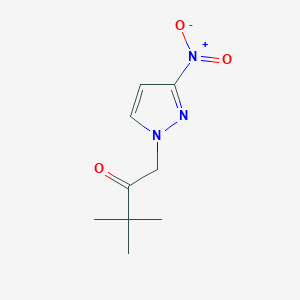![molecular formula C12H8N4O3 B6331868 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile CAS No. 1240566-02-2](/img/structure/B6331868.png)
4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” is a chemical compound with the molecular formula C12H8N4O3 . It’s a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . Specific synthesis methods for “4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” are not available in the retrieved data.Molecular Structure Analysis
The molecular structure of “4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” is characterized by a pyrazole ring attached to a benzonitrile group via an acetyl linkage . The pyrazole ring contains two nitrogen atoms, making it a heterocyclic compound .科学的研究の応用
Comprehensive Analysis of 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile Applications
The compound 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile is a heterocyclic compound that contains both pyrazole and benzonitrile functionalities. This structure suggests a potential for a variety of applications in scientific research, particularly in the field of medicinal chemistry. Below is a detailed analysis of its unique applications across different scientific fields.
Antimicrobial Activity: Compounds containing the pyrazole moiety have been reported to exhibit significant antimicrobial properties . The presence of the nitro group in 3-Nitro-1H-pyrazol could enhance these properties, making 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile a candidate for developing new antimicrobial agents.
Anti-inflammatory Applications: The pyrazole core is known to possess anti-inflammatory activities . This compound could be synthesized into derivatives that target specific inflammatory pathways, potentially leading to new treatments for conditions like arthritis or asthma.
Antitubercular Potential: Synthesized derivatives of imidazole, which share a similar heterocyclic structure to pyrazole, have shown potent antitubercular activity . This suggests that 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile could be used in the synthesis of compounds targeting Mycobacterium tuberculosis .
Neuroprotective Agent: Molecular modeling studies have indicated that pyrazoline compounds, which are closely related to pyrazoles, might act as neuroprotective agents for neurological disorders linked to acetylcholinesterase . This compound could be explored for its potential in treating disorders like Parkinson’s disease.
Anticancer Research: The structural complexity of 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile makes it a suitable candidate for anticancer research. Pyrazole derivatives have been associated with anticancer activities , suggesting possible applications in designing novel chemotherapeutic agents .
Antidiabetic Activity: Pyrazoles have been identified to have antidiabetic properties . Research into the applications of 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile could lead to the development of new antidiabetic medications.
Antioxidant Properties: Compounds with a pyrazole ring have shown antioxidant activities . This property is crucial in combating oxidative stress, which is implicated in various chronic diseases. The compound could be investigated for its efficacy as an antioxidant.
Antiparasitic Applications: Research on thiadiazole derivatives, which are structurally similar to pyrazoles, has revealed activity against Trypanosoma cruzi . This indicates that 4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile could be explored for its antiparasitic potential, particularly in treating Chagas disease.
将来の方向性
The future directions for “4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile” could involve further exploration of its potential applications in various fields, such as medicinal chemistry and drug discovery, given the wide range of biological activities exhibited by pyrazole derivatives . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .
特性
IUPAC Name |
4-[2-(3-nitropyrazol-1-yl)acetyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3/c13-7-9-1-3-10(4-2-9)11(17)8-15-6-5-12(14-15)16(18)19/h1-6H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIUZBAQAWLAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)








![4-Methoxy-3-[(1-methylethoxy)methyl]-benzoic acid, 99%](/img/structure/B6331883.png)



